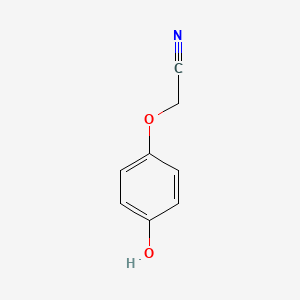
2-(4-Hydroxyphenoxy)acetonitrile
説明
“2-(4-Hydroxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is also known as 4-Hydroxybenzyl cyanide .
Molecular Structure Analysis
The molecular structure of “this compound” involves a nitrile group (-CN) and a hydroxyphenoxy group (-OH). The molecule has heavy atoms, arom. heavy atoms, H-bond acceptors, and H-bond donors .Chemical Reactions Analysis
Acetonitrile, a component of “this compound”, can be used as an important intermediate in organic synthesis. Its conversion reactions have become one of the most attractive fields in organic synthesis .Physical And Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 285.2±15.0 °C at 760 mmHg, and a molar refractivity of 37.6±0.3 cm3 .科学的研究の応用
Electrochemical Studies
2-(4-Hydroxyphenoxy)acetonitrile and its derivatives have been extensively studied in electrochemistry. Research demonstrates that these compounds can undergo oxidation processes under specific conditions, leading to the formation of different products. For instance, Schwarz et al. (2003) explored the electrochemical oxidation of 4-aminophenol, a structurally related compound, at gold electrodes in various media, including acetonitrile (Schwarz et al., 2003). This study provides insights into the electrochemical behavior of similar phenolic compounds in different solvents.
Synthesis and Chemical Properties
The compound has been a subject of interest in synthetic chemistry. For example, Wu et al. (2014) developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles, which are chemically similar to this compound. This synthesis involves reactions of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols (Wu et al., 2014). Such studies contribute to understanding the chemical properties and potential applications of these compounds.
Spectroelectrochemical Analysis
The compound and its related derivatives have been used in spectroelectrochemical studies. For instance, Barsotti et al. (2015) investigated the photochemical processes of 4-hydroxybenzophenone in different solvents, including acetonitrile. They studied how the solvent environment affects the photochemical behavior of this compound, which can provide valuable information for similar phenolic compounds (Barsotti et al., 2015).
Role in Biological Systems
Despite the exclusion of drug use and dosage information, it is essential to note the broader biological relevance of similar compounds. For example, the study by Wu et al. (2009) on hydroxytyrosol, a structurally related compound, explores its distribution in blood and brain, demonstrating the potential biological activity of phenolic compounds (Wu et al., 2009).
将来の方向性
The future directions in the study and application of “2-(4-Hydroxyphenoxy)acetonitrile” and similar compounds could involve their use in organic synthesis, particularly in the field of electrochemical conversions . Additionally, high-throughput screening methods for improved biosynthesis of related compounds could also be a potential area of future research .
特性
IUPAC Name |
2-(4-hydroxyphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTJYHQWVKLPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)









![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)
![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
